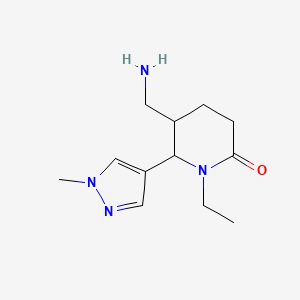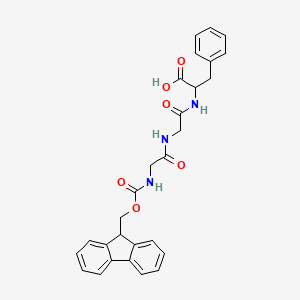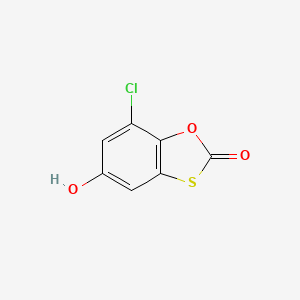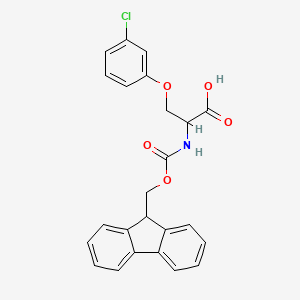
N-Fmoc-O-(3-chlorophenyl)-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-O-(3-chlorophenyl)-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a 3-chlorophenyl group attached to the oxygen atom of the serine molecule. This compound is often used in peptide synthesis and other chemical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O-(3-chlorophenyl)-L-serine typically involves the protection of the amino group of L-serine with the Fmoc group, followed by the introduction of the 3-chlorophenyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound.
化学反应分析
Types of Reactions
N-Fmoc-O-(3-chlorophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups in place of the 3-chlorophenyl group.
科学研究应用
N-Fmoc-O-(3-chlorophenyl)-L-serine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of N-Fmoc-O-(3-chlorophenyl)-L-serine involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group. The 3-chlorophenyl group can interact with various biological molecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
N-Fmoc-L-serine: Lacks the 3-chlorophenyl group, making it less hydrophobic.
N-Fmoc-O-(4-chlorophenyl)-L-serine: Similar structure but with the chlorine atom in a different position on the phenyl ring.
N-Fmoc-O-(3-bromophenyl)-L-serine: Contains a bromine atom instead of a chlorine atom, affecting its reactivity and interactions.
Uniqueness
N-Fmoc-O-(3-chlorophenyl)-L-serine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.
属性
分子式 |
C24H20ClNO5 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
3-(3-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
InChI 键 |
VCOOSNCILYPUPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



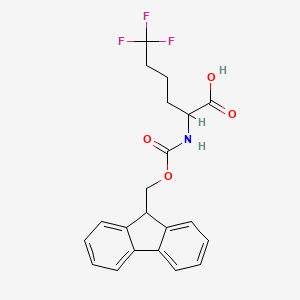
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

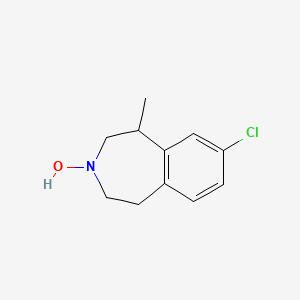
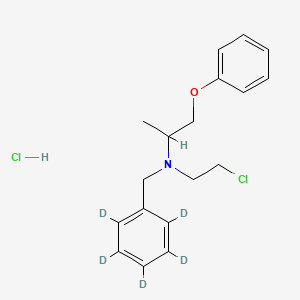
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
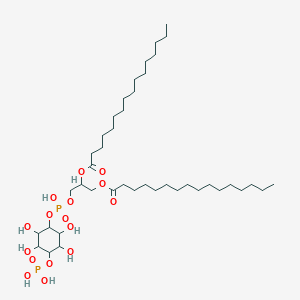
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
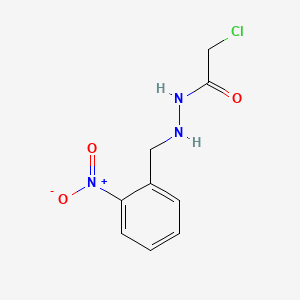
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
